molecular formula C19H23N3O4 B2401713 N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 898454-91-6

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

货号: B2401713
CAS 编号: 898454-91-6
分子量: 357.41
InChI 键: VBLUJQMKVNITBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a hybrid molecule combining a pyrrolo[3,2,1-ij]quinoline scaffold with an oxalamide linker and a tetrahydrofuran-derived substituent. The pyrroloquinoline core is a bicyclic system known for its bioactivity in medicinal chemistry, particularly in anticoagulant and anti-inflammatory applications .

属性

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(oxolan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-11-15-9-13(8-12-4-2-6-22(16(12)15)19(11)25)21-18(24)17(23)20-10-14-5-3-7-26-14/h8-9,11,14H,2-7,10H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLUJQMKVNITBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacological applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically including the formation of the pyrroloquinoline structure followed by the introduction of oxalamide and tetrahydrofuran moieties. The synthetic pathways may utilize multicomponent reactions or specific coupling reactions to achieve high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

CompoundActivityReference
4-HydroxyquinolinonesAntitumor effects
PyranoquinolinonesInhibition of cancer cell proliferation

The compound's mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.

Antimicrobial Properties

Compounds derived from the pyrroloquinoline framework have shown promising antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth through various mechanisms:

MechanismEffect
Cell wall synthesis inhibitionBactericidal effect
Protein synthesis inhibitionAntibacterial activity

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar derivatives. The compound may act by modulating inflammatory cytokines or inhibiting pathways such as NF-kB:

StudyFindings
Demonstrated reduction in TNF-alpha levels in vitro
Showed inhibition of COX enzymes

Case Studies

Several case studies have documented the biological activities of compounds with structural similarities to N1-(1-methyl-2-oxo...):

  • Case Study 1 : A derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
  • Case Study 2 : In vivo studies showed that a related compound reduced tumor size in xenograft models.
  • Case Study 3 : The anti-inflammatory properties were validated through animal models where a decrease in edema was observed.

科学研究应用

Anticoagulant Activity

Research indicates that derivatives of pyrroloquinoline compounds can act as inhibitors of coagulation factors, particularly Factor Xa and Factor XIa. These factors are crucial in the blood coagulation cascade and are targeted for the development of anticoagulant drugs. Studies have shown that modifications to the pyrroloquinoline structure can lead to enhanced inhibitory activity against these factors.

Case Study:
A study synthesized several derivatives based on pyrroloquinoline and evaluated their anticoagulant activity through in vitro assays. The most potent derivatives achieved IC50 values of 3.68 µM for Factor Xa and 2 µM for Factor XIa, demonstrating their potential as effective anticoagulants .

Anticancer Properties

Pyrroloquinoline derivatives have also been investigated for their anticancer properties. The ability to modulate various signaling pathways involved in cancer progression makes these compounds promising candidates for cancer therapy.

Case Study:
In a recent study, a series of pyrroloquinoline derivatives were tested against different cancer cell lines. The results indicated that certain modifications led to significant cytotoxic effects on tumor cells while exhibiting minimal toxicity to normal cells .

Potential Therapeutic Uses

Given its biological activities, this compound may find applications in:

  • Anticoagulant Therapy: As a new class of anticoagulants targeting specific coagulation factors.
  • Cancer Treatment: As a lead compound for developing new anticancer agents with lower side effects compared to traditional therapies.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrroloquinoline derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

Property Target Compound Compound 16b Compound 12e
Molecular Weight ~450 g/mol (estimated) 404.14 g/mol 555.13 g/mol
Melting Point Not reported 352–354°C 314–316°C
LogP ~2.8 (predicted) 3.1 (experimental) 3.2 (experimental)
Hydrogen Bond Donors 3 (amide NH, oxalamide NH) 2 (imidazolidinone NH) 1 (thiazolidinone NH)

Research Findings and Limitations

  • Synthetic Challenges : The oxalamide linker in the target compound requires precise coupling conditions to avoid racemization, unlike the straightforward condensations used for thioxo derivatives .
  • Data Gaps : Experimental data on the target compound’s bioactivity and solubility are absent in available literature, necessitating further studies .

常见问题

Basic Research Question

NMR Spectroscopy :

  • 1H/13C NMR : Assign peaks to verify the pyrroloquinolinone core (e.g., methyl groups at δ ~2.5 ppm) and oxalamide linker (amide protons at δ ~8–10 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused heterocyclic system .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

X-ray Crystallography : Resolve 3D conformation, particularly steric effects from the tetrahydrofuran-methyl group .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. Test mixtures like THF/H2O for coupling steps .

Catalyst Selection : Transition metals (e.g., Pd/C for hydrogenation) improve regioselectivity. For example, Pd(OAc)2 with ligands like XPhos accelerates Suzuki-Miyaura couplings .

Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 120°C for 30 minutes) to reduce decomposition .

In-situ Monitoring : Employ HPLC to track intermediates and adjust stoichiometry dynamically .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Structural Validation : Reconfirm compound identity using orthogonal techniques (e.g., NMR + HRMS) to rule out batch variability .

Assay Conditions :

  • Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Test solubility in DMSO/PBS mixtures to avoid aggregation artifacts .

SAR Analysis : Systematically vary substituents (e.g., methyl vs. fluorine on the quinolinone ring) to isolate activity drivers .

What is the impact of substituents on physicochemical and pharmacokinetic properties?

Advanced Research Question

LogP Optimization :

  • The tetrahydrofuran-methyl group reduces logP vs. aromatic substituents, improving aqueous solubility .
  • Fluorine atoms enhance metabolic stability but may reduce membrane permeability .

Conformational Analysis :

  • X-ray data show the tetrahydrofuran ring adopts a chair conformation, minimizing steric clash with the oxalamide linker .

In vitro ADME :

  • Microsomal stability assays (e.g., human liver microsomes) quantify CYP450-mediated degradation. Use LC-MS/MS to identify metabolites .

How can computational methods guide the design of derivatives?

Advanced Research Question

Molecular Docking :

  • Map the compound to targets (e.g., kinase ATP-binding sites) using AutoDock Vina. Focus on hydrogen bonds between the oxalamide group and conserved residues .

MD Simulations :

  • Simulate ligand-protein complexes (100 ns trajectories) to assess binding mode stability. Analyze RMSD plots for conformational drift .

QSAR Modeling :

  • Train models on bioactivity data (IC50 values) using descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。